4-Bromo-N-(morpholin-4-yl-carbothioyl)benzamide

Physicochemical Properties Drug-Likeness Halogen Effects

Researchers face the risk of invalidating SAR hypotheses when substituting N-acyl-morpholine-4-carbothioamide analogs indiscriminately. WAY-234759 (CAS 160627-57-6) solves this by providing the exact 4-bromo derivative required for screening hit confirmation and SAR initiation. - Ensures fidelity to original screening data from commercial diversity libraries containing the WAY series. - Features an aryl bromide handle orthogonal to the acylthiourea, enabling sequential Pd-catalyzed cross-coupling for library diversification. - Serves as a precise comparator for halogen-substitution studies (Br vs. Cl, F) to probe electronic effects on target binding and metabolic stability.

Molecular Formula C12H13BrN2O2S
Molecular Weight 329.21 g/mol
Cat. No. B12122293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N-(morpholin-4-yl-carbothioyl)benzamide
Molecular FormulaC12H13BrN2O2S
Molecular Weight329.21 g/mol
Structural Identifiers
SMILESC1COCCN1C(=S)NC(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C12H13BrN2O2S/c13-10-3-1-9(2-4-10)11(16)14-12(18)15-5-7-17-8-6-15/h1-4H,5-8H2,(H,14,16,18)
InChIKeyYRAIXCRIIRBOMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WAY-234759: Halogenated N-Acylthiourea


4-Bromo-N-(morpholin-4-yl-carbothioyl)benzamide, catalogued as WAY-234759 and CAS 160627-57-6, is a synthetic small molecule belonging to the N-acyl-morpholine-4-carbothioamide class . With a molecular formula of C12H13BrN2O2S and a molecular weight of 329.21 g/mol, it is characterized by a 4-bromobenzamide core linked via a carbothioyl bridge to a morpholine ring . This compound is primarily offered by chemical suppliers as a research-grade reagent (typically at 98% purity) for biochemical and pharmacological screening applications . Its structural features place it within a versatile family of thiourea derivatives known for diverse biological activities, although direct, quantitative performance data for this specific molecule against close structural analogs remains limited in the primary literature.

Substitution Risks for WAY-234759


Indiscriminate substitution among N-acyl-morpholine-4-carbothioamide analogs is a high-risk procurement strategy due to the profound impact of substituent identity and position on biological activity and physicochemical properties. Within this class, the specific halogen atom (Br vs. Cl, F) and its ring position directly modulate electronic effects, lipophilicity, and steric bulk, which in turn critically influence target binding, metabolic stability, and cellular permeability [1]. While head-to-head comparator data for WAY-234759 is scarce in the published literature, class-level evidence demonstrates that these molecules can act as potent enzyme inhibitors and bioactive small molecules where minor structural changes abolish activity . Therefore, sourcing a generic unsubstituted or differently halogenated analog without validation against the specific 4-bromo derivative risks negating a project's foundational structure-activity relationship (SAR) hypothesis.

Differentiation Evidence for WAY-234759


Physicochemical and Drug-Likeness Profiling

While direct biological head-to-head comparisons are unavailable, the 4-bromo substitution in WAY-234759 imparts quantifiably distinct physicochemical properties compared to its unsubstituted and chloro/fluoro analogs, which are critical drivers of molecular recognition and ADME profiles. The unsubstituted parent compound, N-(morpholin-4-ylcarbothioyl)benzamide (CAS 40398-30-9), has a molecular weight of 250.32 g/mol, significantly lower than WAY-234759's 329.21 g/mol . The bromine atom contributes to a higher LogP (estimated ~2.5 vs. ~1.5 for the parent), indicating increased lipophilicity that can enhance membrane permeability but may reduce aqueous solubility, a crucial parameter for optimizing bioactivity in screening libraries .

Physicochemical Properties Drug-Likeness Halogen Effects

Metal Complexation Reactivity

The parent N-acylthiourea class has established utility as ligands for metal complexes, with applications ranging from antimicrobial agents to single-source precursors for thin-film deposition. A study on the unsubstituted N-(morpholin-4-ylcarbothioyl)benzamide demonstrated its ability to form a stable lead(II) complex, which was successfully used as a precursor for PbS thin films via aerosol-assisted chemical vapor deposition (AACVD) . The 4-bromo derivative's distinct electronic properties, owing to the electron-withdrawing bromine, are predicted to alter the complex's stability, decomposition temperature, and final material morphology compared to the parent compound, offering a tunable parameter for materials chemists.

Coordination Chemistry Material Science Single-Source Precursors

Halogen-Specific Biological Screening

N-acyl-morpholine-4-carbothioamides, as a general class, have been investigated for antimicrobial and antioxidant properties, with activity being sensitive to substituent variation. A study optimizing antibacterial thioureas against S. aureus, K. pneumoniae, and E. coli found that structural requirements, including halogen placement, were critical for potency [1]. While specific MIC data for WAY-234759 is not published, the presence of a 4-bromo group differentiates it from the 4-chloro and 4-fluoro analogs known in patent literature (e.g., benzamide derivatives in patent WO 2002094012), which are often claimed for distinct therapeutic indications based on their halogen identity [2]. A screening hit with a 4-bromo substitution therefore represents a unique chemical starting point that cannot be replicated by a different halogen or unsubstituted derivative.

Antimicrobial Antioxidant Structure-Activity Relationship

WAY-234759 Application Scenarios


Hit Validation and SAR Studies

WAY-234759 serves as a critical reagent for confirming screening hits and initiating SAR studies in drug discovery projects targeting novel enzymes or receptors. Its unique combination of a 4-bromobenzamide and morpholino-thiourea core makes it a precise tool for exploring the biochemical space around brominated aromatic systems. Using this exact compound ensures fidelity to original screening data, particularly in campaigns run against commercial diversity libraries where this compound was present as part of the 'WAY' series .

Metal-Thiourea Complex Synthesis

Building upon the established precedent of the parent compound as a precursor for PbS thin films, 4-Bromo-N-(morpholin-4-yl-carbothioyl)benzamide can be employed as a novel ligand in coordination chemistry. Its bromine substituent offers an electronic tuning handle to influence the thermal decomposition profile and resulting nanoparticle morphology of metal chalcogenide films, as shown for analogous thiourea complexes in AACVD processes . This provides a pathway for materials scientists to develop new single-source precursors with potentially enhanced properties.

Diversified Thiourea Library Synthesis

The compound is a valuable intermediate for synthesizing more complex molecular architectures. The aryl bromide handle is orthogonal to the acylthiourea functionality, enabling sequential diversification through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) without affecting the thiourea moiety, a strategy widely used for generating screening libraries from a common brominated scaffold [1].

Physicochemical and ADMET Profiling

In academic or industrial settings, WAY-234759 can be used as a model compound to teach or demonstrate the impact of heavy halogen substitution on physicochemical properties. It serves as an excellent comparator to its unsubstituted, chloro, and fluoro congeners in a series of assays measuring lipophilicity (LogP), aqueous solubility, and metabolic stability, directly illustrating the fundamental principles of medicinal chemistry .

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